Methyl 3-oxohex-4-enoate
CAS No.: 37734-08-0
Cat. No.: VC3276768
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37734-08-0 |
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Molecular Formula | C7H10O3 |
Molecular Weight | 142.15 g/mol |
IUPAC Name | methyl 3-oxohex-4-enoate |
Standard InChI | InChI=1S/C7H10O3/c1-3-4-6(8)5-7(9)10-2/h3-4H,5H2,1-2H3 |
Standard InChI Key | BBCWLSHRIURHSE-UHFFFAOYSA-N |
SMILES | CC=CC(=O)CC(=O)OC |
Canonical SMILES | CC=CC(=O)CC(=O)OC |
Introduction
Structural Comparison with Related Compounds
Analogous Compounds and Structural Variations
Several structurally related compounds provide insights into the potential properties and behaviors of Methyl 3-oxohex-4-enoate:
The subtle structural variations among these compounds result in different chemical behaviors and applications, highlighting the importance of precise structural characterization in understanding the properties of Methyl 3-oxohex-4-enoate.
Synthesis Methods
Enzymatic Approaches
Research on related compounds suggests that enzymatic methods could offer stereoselective routes to synthesize Methyl 3-oxohex-4-enoate or its precursors. For instance, the enzymatic reduction of Methyl 3-oxohex-5-enoate catalyzed by Kred-119 has been reported to produce optically active alcohols, suggesting that similar enzymatic approaches might be applicable to the synthesis or transformation of Methyl 3-oxohex-4-enoate .
Chemical Reactivity and Transformations
Functional Group Reactivity
Methyl 3-oxohex-4-enoate contains three key reactive sites:
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Methyl ester group: Susceptible to hydrolysis, transesterification, and aminolysis reactions.
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Ketone group: Can undergo nucleophilic addition reactions, reduction to alcohols, and condensation reactions.
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Carbon-carbon double bond: Potential site for addition reactions, epoxidation, and hydrogenation.
The combination of these functional groups creates a versatile molecule capable of participating in diverse chemical transformations, similar to reactions observed in related compounds such as Ethyl 4-methyl-3-oxohex-4-enoate.
Reactive Site | Reaction Type | Expected Product Class | Potential Applications |
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Ester group | Hydrolysis | 3-oxohex-4-enoic acid | Precursor for other derivatives |
Ester group | Transesterification | Alternative esters | Tailored physical properties |
Ketone group | Reduction | 3-hydroxyhex-4-enoate | Chiral building blocks |
Ketone group | Condensation | Extended conjugated systems | Materials science applications |
Alkene | Hydrogenation | Saturated derivatives | Modified stability profile |
Multiple sites | Michael addition | Functionalized derivatives | Pharmaceutical intermediates |
Research Status and Knowledge Gaps
Current Research Landscape
Research on Methyl 3-oxohex-4-enoate appears limited compared to some of its structural analogs. The compound exists within a broader context of oxohexenoate derivatives that have garnered attention in various fields of chemistry and biochemistry. Recent studies on related compounds suggest growing interest in this class of molecules, particularly for their synthetic utility and potential biological activities.
Key Knowledge Gaps
Several critical areas require further investigation:
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Comprehensive physical data: Detailed physical and spectroscopic characterization specific to Methyl 3-oxohex-4-enoate is needed.
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Stereochemical considerations: The stereochemical outcomes of reactions involving Methyl 3-oxohex-4-enoate, particularly regarding the alkene geometry, deserve exploration.
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Biological activity profile: Systematic studies on the potential biological activities of Methyl 3-oxohex-4-enoate are largely absent from the current literature.
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Structure-activity relationships: Comparative analysis with structurally related compounds could elucidate the impact of specific functional groups on chemical reactivity and biological properties.
Analytical Methods and Characterization
Spectroscopic Analysis
For the structural confirmation and purity assessment of Methyl 3-oxohex-4-enoate, multiple spectroscopic techniques would be valuable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR would provide critical information about the hydrogen and carbon environments. By analogy with related compounds, the expected key signals would include those characteristic of the methyl ester group, the alkene protons, and the methylene adjacent to the carbonyl group .
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Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for the ester carbonyl (typically around 1735-1750 cm⁻¹), ketone carbonyl (typically around 1710-1720 cm⁻¹), and C=C stretching vibrations (typically around 1640-1680 cm⁻¹).
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Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns characteristic of the functional groups present.
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